REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[CH:10]=O)[CH:3]=[CH:2]1.Cl.[NH2:13]O.C([O-])(=O)C.[NH4+]>C(O)C.O.[Zn].[NH4+].[OH-]>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[CH2:10][NH2:13])[CH:3]=[CH:2]1 |f:1.2,3.4,5.6,8.9|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=CC(=C12)C=O
|
Name
|
|
Quantity
|
2.87 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
4.78 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
ethanol H2O
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Upon completion, the reaction mixture was filtered
|
Type
|
ADDITION
|
Details
|
poured into ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted with 1N HCl
|
Type
|
ADDITION
|
Details
|
mad basic by the addition of 1N NaOH
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Type
|
CUSTOM
|
Details
|
that was dried under high vacuum overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC2=CC=CC(=C12)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.69 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |